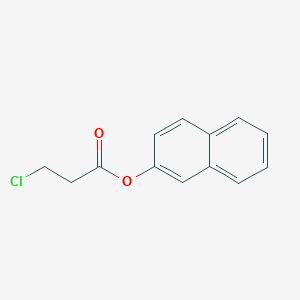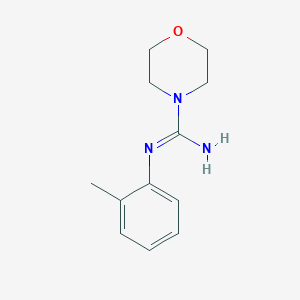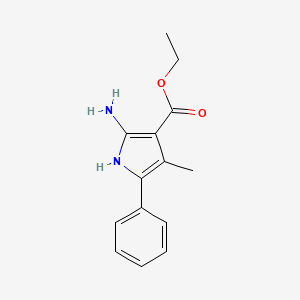
Mercury;palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury;palladium compounds are a unique class of organometallic compounds that combine the properties of both mercury and palladium. These compounds are of significant interest due to their potential applications in various fields, including catalysis, medicine, and materials science. The combination of mercury and palladium in a single compound allows for unique chemical reactivity and properties that are not observed in the individual elements.
準備方法
Synthetic Routes and Reaction Conditions
Mercury;palladium compounds can be synthesized through various methods. One common approach involves the direct reaction of mercury(II) salts with palladium(0) complexes. For example, the reaction of mercury(II) chloride with palladium(0) complexes in the presence of ligands can yield this compound compounds. Another method involves the oxidative addition of mercury(II) compounds to palladium(0) complexes, forming bimetallic compounds.
Industrial Production Methods
Industrial production of this compound compounds typically involves the use of high-purity mercury and palladium precursors. The reaction conditions are carefully controlled to ensure the formation of the desired compound. The process may involve the use of inert atmospheres and anhydrous conditions to prevent unwanted side reactions.
化学反応の分析
Types of Reactions
Mercury;palladium compounds undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert this compound compounds to lower oxidation state species.
Substitution: Ligands in this compound compounds can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include halides, phosphines, and organometallic reagents. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compounds.
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reaction conditions and reagents used. For example, oxidative addition reactions can yield bimetallic complexes, while substitution reactions can produce new organometallic compounds with different ligands.
科学的研究の応用
Mercury;palladium compounds have a wide range of scientific research applications, including:
Catalysis: These compounds are used as catalysts in various organic reactions, including cross-coupling reactions and carbonylation reactions.
Medicine: this compound compounds are being investigated for their potential use in medical applications, such as anticancer agents and antimicrobial agents.
Materials Science: These compounds are used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Environmental Science: this compound compounds are studied for their potential use in environmental remediation, such as the removal of heavy metals from contaminated water.
類似化合物との比較
Mercury;palladium compounds can be compared with other similar compounds, such as:
Platinum;palladium compounds: These compounds also exhibit catalytic activity and are used in similar applications, but they have different reactivity and stability profiles.
Gold;palladium compounds: These compounds are used in catalysis and materials science, but they have unique electronic properties compared to this compound compounds.
Silver;palladium compounds: These compounds are used in antimicrobial applications and have different chemical reactivity compared to this compound compounds.
特性
| 106603-45-6 | |
分子式 |
Hg2Pd |
分子量 |
507.60 g/mol |
IUPAC名 |
mercury;palladium |
InChI |
InChI=1S/2Hg.Pd |
InChIキー |
OALDHIAWVAWIDZ-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Hg].[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)


![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)

